N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds involves the formation of isoxazole and triazole rings, which are five-membered rings containing multiple heteroatoms .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves reactions at the isoxazole ring or the carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Similar compounds often have properties like being a solid at room temperature and being soluble in organic solvents .Scientific Research Applications
Herbicide Development
This compound has been investigated for its potential as a herbicide . It is designed based on a D1 protease inhibitor structure identified by homology modeling and virtual screening . The D1 protease (CtpA) is essential for the assembly of the PSII reaction center in plants, and inhibitors targeting this protease could be more efficient than current herbicides that target the D1 protein .
Enzyme Inhibition
The compound exhibits competitive inhibition against the native spinach D1 protease. This suggests that it could serve as a lead compound for developing inhibitors that target D1 protease in plants, which is a novel approach to controlling weed growth .
Synthesis of Heterocycles
The synthesis process of this compound involves the formation of an isoxazole ring, which is a crucial step in creating various heterocyclic compounds . These compounds have a wide range of applications in pharmaceuticals and agrochemicals .
Molecular Modeling
Due to its unique structure, the compound can be used in molecular modeling studies to explore the interaction between small molecules and biological targets. This can aid in the design of new drugs and agrochemicals .
Chemical Biology Research
In chemical biology, this compound can be used to study the biochemical pathways involved in plant growth and development. By inhibiting specific enzymes, researchers can understand the role of these enzymes in plants .
Pharmaceutical Research
The structural features of this compound make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents . Its ability to interact with biological enzymes could be harnessed to treat various diseases .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-10-11(8-17-21-10)7-15-14(20)13-9-16-19(18-13)12-5-3-2-4-6-12/h2-6,8-9H,7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSDFCSLGCNOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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